3-(Cyclopropylmethoxy)-5-hydroxy-N-methylbenzamide
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Overview
Description
3-(Cyclopropylmethoxy)-5-hydroxy-N-methylbenzamide is an organic compound characterized by a benzamide core substituted with a cyclopropylmethoxy group at the 3-position, a hydroxyl group at the 5-position, and an N-methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopropylmethoxy)-5-hydroxy-N-methylbenzamide typically involves several key steps:
Starting Material Preparation: The synthesis begins with the preparation of the benzamide core, which can be derived from commercially available precursors.
Introduction of the Cyclopropylmethoxy Group: This step involves the alkylation of the benzamide with cyclopropylmethanol under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
N-Methylation: The final step involves the methylation of the amide nitrogen, which can be accomplished using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The hydroxyl group at the 5-position can undergo oxidation to form a ketone or quinone derivative.
Reduction: The carbonyl group in the benzamide can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like thiols, amines, or halides can be used in the presence of a catalyst or under basic conditions.
Major Products:
Oxidation: Formation of 3-(Cyclopropylmethoxy)-5-oxo-N-methylbenzamide.
Reduction: Formation of 3-(Cyclopropylmethoxy)-5-hydroxy-N-methylbenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential as a pharmaceutical intermediate.
- Potential applications in drug discovery, particularly in the development of compounds with anti-inflammatory or anticancer properties.
Industry:
- Utilized in the synthesis of specialty chemicals.
- Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 3-(Cyclopropylmethoxy)-5-hydroxy-N-methylbenzamide exerts its effects is not fully understood but may involve interactions with specific molecular targets such as enzymes or receptors. The hydroxyl and methoxy groups could participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 3-(Cyclopropylmethoxy)-4-hydroxy-N-methylbenzamide
- 3-(Cyclopropylmethoxy)-5-hydroxy-N-ethylbenzamide
- 3-(Cyclopropylmethoxy)-5-methoxy-N-methylbenzamide
Comparison:
Structural Differences: Variations in the position of the hydroxyl group or the nature of the alkyl group on the amide nitrogen can significantly affect the compound’s chemical and biological properties.
Uniqueness: The specific substitution pattern in 3-(Cyclopropylmethoxy)-5-hydroxy-N-methylbenzamide may confer unique reactivity and biological activity, making it distinct from its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-(cyclopropylmethoxy)-5-hydroxy-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-13-12(15)9-4-10(14)6-11(5-9)16-7-8-2-3-8/h4-6,8,14H,2-3,7H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFKYEZEADBYHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC(=C1)OCC2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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